N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1219842-02-0
VCID: VC4847797
InChI: InChI=1S/C17H18N4OS2/c1-17(2,3)21-14(10-8-23-9-12(10)20-21)19-15(22)16-18-11-6-4-5-7-13(11)24-16/h4-7H,8-9H2,1-3H3,(H,19,22)
SMILES: CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=NC4=CC=CC=C4S3
Molecular Formula: C17H18N4OS2
Molecular Weight: 358.48

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide

CAS No.: 1219842-02-0

Cat. No.: VC4847797

Molecular Formula: C17H18N4OS2

Molecular Weight: 358.48

* For research use only. Not for human or veterinary use.

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide - 1219842-02-0

Specification

CAS No. 1219842-02-0
Molecular Formula C17H18N4OS2
Molecular Weight 358.48
IUPAC Name N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzothiazole-2-carboxamide
Standard InChI InChI=1S/C17H18N4OS2/c1-17(2,3)21-14(10-8-23-9-12(10)20-21)19-15(22)16-18-11-6-4-5-7-13(11)24-16/h4-7H,8-9H2,1-3H3,(H,19,22)
Standard InChI Key ZBWDSAUBAKKSQD-UHFFFAOYSA-N
SMILES CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=NC4=CC=CC=C4S3

Introduction

Functional Groups and Heterocyclic Nature

This compound features several functional groups, including amides and heterocycles, which are critical for its biological activity. The presence of nitrogen and sulfur in the ring structures classifies it as a heterocyclic compound.

PropertyValue
Molecular FormulaC18H23N3O3SC_{18}H_{23}N_{3}O_{3}S
Molecular Weight361.5 g/mol
IUPAC NameN-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide
Synonyms361167-14-8
  • Synthesis of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide

The synthesis of this compound typically involves multi-step procedures that may include the following techniques:

  • Refluxing: Heating the reaction mixture to promote the formation of intermediates.

  • Microwave Irradiation: Utilizing microwave energy to enhance reaction rates and yields.

  • Solvent-Free Conditions: Performing reactions without solvents to improve efficiency and reduce waste.

Characterization Techniques

Characterization of the synthesized product is performed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Used for determining the structure and purity of the compound.

  • Mass Spectrometry (MS): Provides information on the molecular weight and structure.

  • High-performance Liquid Chromatography (HPLC): Assesses purity and separation of compounds.

Reaction Mechanism

The mechanism of action for N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The thieno[3,4-c]pyrazole core may modulate enzymatic activity or receptor binding affinity.

  • Biological Evaluation

Research indicates that compounds similar to N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide exhibit various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of thieno[3,4-c]pyrazole exhibit antimicrobial properties against a range of bacterial strains. The specific interactions with microbial targets warrant further investigation.

Anticancer Potential

Preliminary studies suggest potential anticancer activity associated with this compound class, particularly in modulating pathways related to cell proliferation and apoptosis.

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